4-chloro-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
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Overview
Description
4-chloro-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzamide group attached to a benzoxazole ring, which is further substituted with a chlorine atom and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by cyclization of an appropriate o-aminophenol with a carboxylic acid derivative under acidic conditions.
Amidation: The final step involves the formation of the benzamide group by reacting the chlorinated benzoxazole with an amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
4-chloro-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with the active site of enzymes, inhibiting their activity. The chlorine and methyl groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)benzamide
- 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
- 4,5,6,7-tetrahydro-1H-indazole derivatives
Uniqueness
4-chloro-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. The presence of the chlorine atom and the methyl group can influence its interaction with biological targets, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C15H15ClN2O2 |
---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
4-chloro-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-2-7-13-12(8-9)15(20-18-13)17-14(19)10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,19) |
InChI Key |
KVYHBEHWSQYMMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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